molecular formula C19H22O B1360624 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-90-0

3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B1360624
CAS RN: 898754-90-0
M. Wt: 266.4 g/mol
InChI Key: NALYIAIBQUNRCT-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It is also known as Dibenzyl Ketone.


Synthesis Analysis

3’,4’-Dimethylacetophenone has been used as a starting reagent in the synthesis of 4-[5-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxyamide .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone consists of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Copolymerization Studies

A notable application of 2,6-dimethylphenol, a compound structurally related to 3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, is in copolymerization. Wei, Challa, and Reedijk (1991) investigated the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. This resulted in alpha-omega-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) with potential applications in polymer chemistry (Wei, Challa, & Reedijk, 1991).

Oxidation and Polymer Aging

Jerussi (1971) explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). This study provides insights into the aging and degradation processes of related polymer materials (Jerussi, 1971).

Electroactive Polymer Development

The research by Yamamoto et al. (1992) on the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) reveals the potential of similar compounds in developing electroactive polymers with applications in electronics and material science (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Photosensitive and Thermosetting Polymers

Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol]. This work underscores the relevance of similar dimethylphenol derivatives in creating advanced materials for optical and electronic applications (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Safety and Hazards

Safety and hazard information for 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be found in its Material Safety Data Sheet (MSDS). It’s important to handle this chemical with appropriate safety measures .

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)19(20)11-10-18-14(2)6-5-7-15(18)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYIAIBQUNRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644794
Record name 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-90-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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